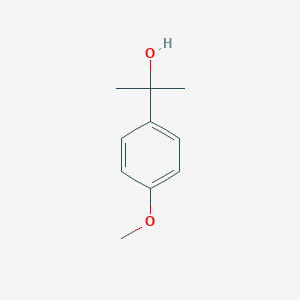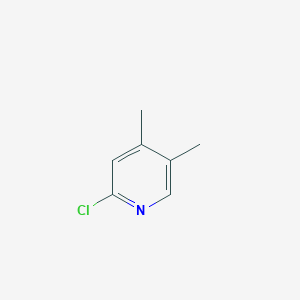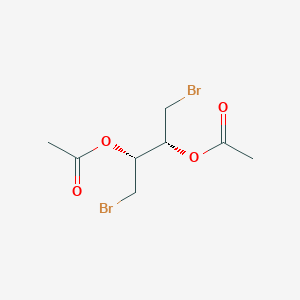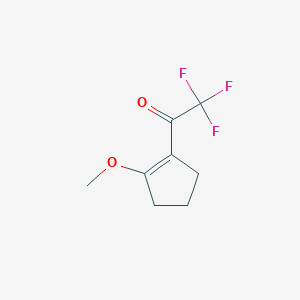
1-(Trifluoroacetyl)-2-methoxycyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopentene derivative that is commonly used in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclopentene is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to have a potent inhibitory effect on several enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemische Und Physiologische Effekte
1-(Trifluoroacetyl)-2-methoxycyclopentene has been shown to have several biochemical and physiological effects. It has been shown to have a potent anti-inflammatory effect, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Trifluoroacetyl)-2-methoxycyclopentene in lab experiments include its high yield and simplicity of synthesis. Additionally, this compound has unique properties that make it a potential candidate for the development of new materials and drugs. However, there are limitations to the use of this compound in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training.
Zukünftige Richtungen
There are numerous future directions for the study of 1-(Trifluoroacetyl)-2-methoxycyclopentene. One potential area of research is the development of new materials and drugs based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to increased yield and ease of handling in lab experiments.
Conclusion:
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has numerous scientific research applications. Its unique properties make it a potential candidate for the development of new materials and drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The development of new synthesis methods for this compound may also lead to increased yield and ease of handling in lab experiments.
Synthesemethoden
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclopentene involves the reaction of 2-methoxycyclopentanone with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(Trifluoroacetyl)-2-methoxycyclopentene as the main product. This method is widely used in the laboratory due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)-2-methoxycyclopentene has numerous scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of various compounds. It is also used in medicinal chemistry as a potential drug candidate due to its unique properties. Additionally, this compound has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
158432-46-3 |
|---|---|
Produktname |
1-(Trifluoroacetyl)-2-methoxycyclopentene |
Molekularformel |
C8H9F3O2 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methoxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c1-13-6-4-2-3-5(6)7(12)8(9,10)11/h2-4H2,1H3 |
InChI-Schlüssel |
WXHFXYXDADBXDG-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
Kanonische SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(2-methoxy-1-cyclopenten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



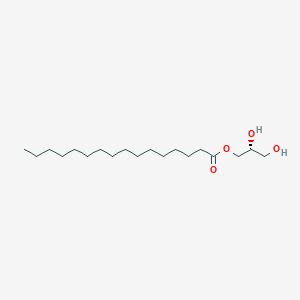
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
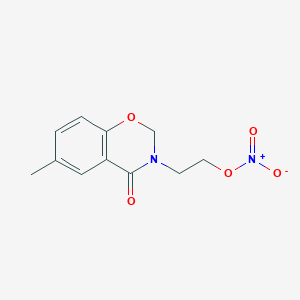
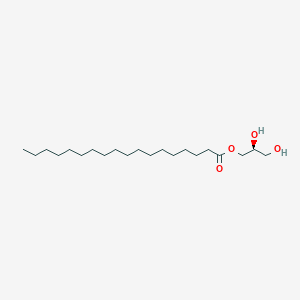
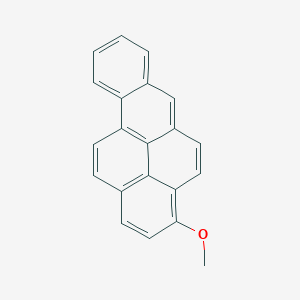
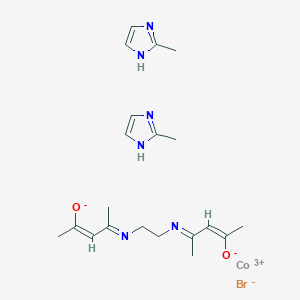
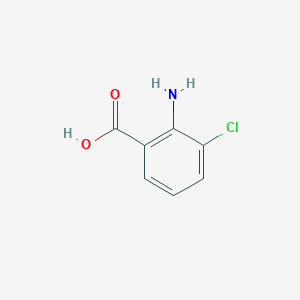
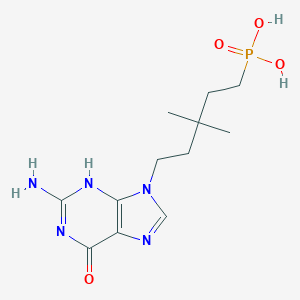
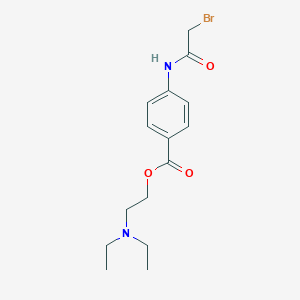
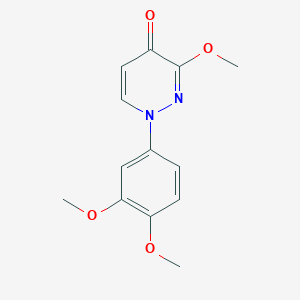
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
